

Key characteristics of 4-Amino-3-methoxybenzoic acid

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Compound of Interest

Compound Name: 2486-69-3

Cat. No.: B104335

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A Technical Guide to 4-Amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Amino-3-methoxybenzoic acid (CAS No: **2486-69-3**), a pivotal chemical intermediate. It details the compound's core properties, applications in synthesis, experimental protocols, and essential safety information, tailored for professionals in research and pharmaceutical development.

Core Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below. The compound typically appears as a grey, white, or light yellow crystalline powder.^{[1][2]}

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 2486-69-3 | [3] |
| Molecular Formula | C ₈ H ₉ NO ₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Synonyms | 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid | [3] |
| SMILES | COc1cc(ccc1N)C(O)=O | |
| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N | |

Table 2: Physicochemical Data

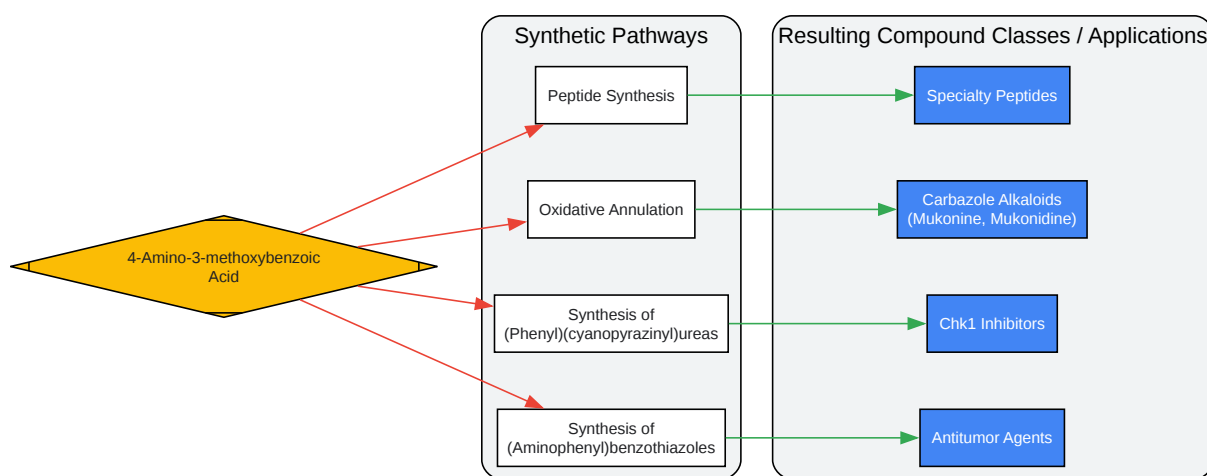
| Property | Value | Reference(s) |
|---------------|--|--------------|
| Melting Point | 186-188 °C | [1] |
| Boiling Point | 357.9 ± 27.0 °C (Predicted) | [1] |
| Appearance | Grey, or White to Light yellow/orange powder/crystal | [1][2] |

Applications in Research and Drug Development

4-Amino-3-methoxybenzoic acid is a versatile building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds with significant biological activity. Its established applications include:

- **Antitumor Agents:** It serves as a crucial intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor properties.[1]
- **Checkpoint Kinase-1 (Chk1) Inhibitors:** The compound is used to synthesize (phenyl) (cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a key target in cancer therapy.[1]

- **Natural Product Synthesis:** It is a key precursor for the efficient synthesis of carbazole alkaloids like mukonine and mukonidine through oxidative annulation.[1]
- **General Research:** It is widely used as a biochemical reagent in life science research and as a sulfonylation reagent in drug discovery and organic synthesis.[4] It has also been investigated as a potential hydroxylase enzyme inhibitor.



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Role of 4-Amino-3-methoxybenzoic acid as a synthetic precursor.

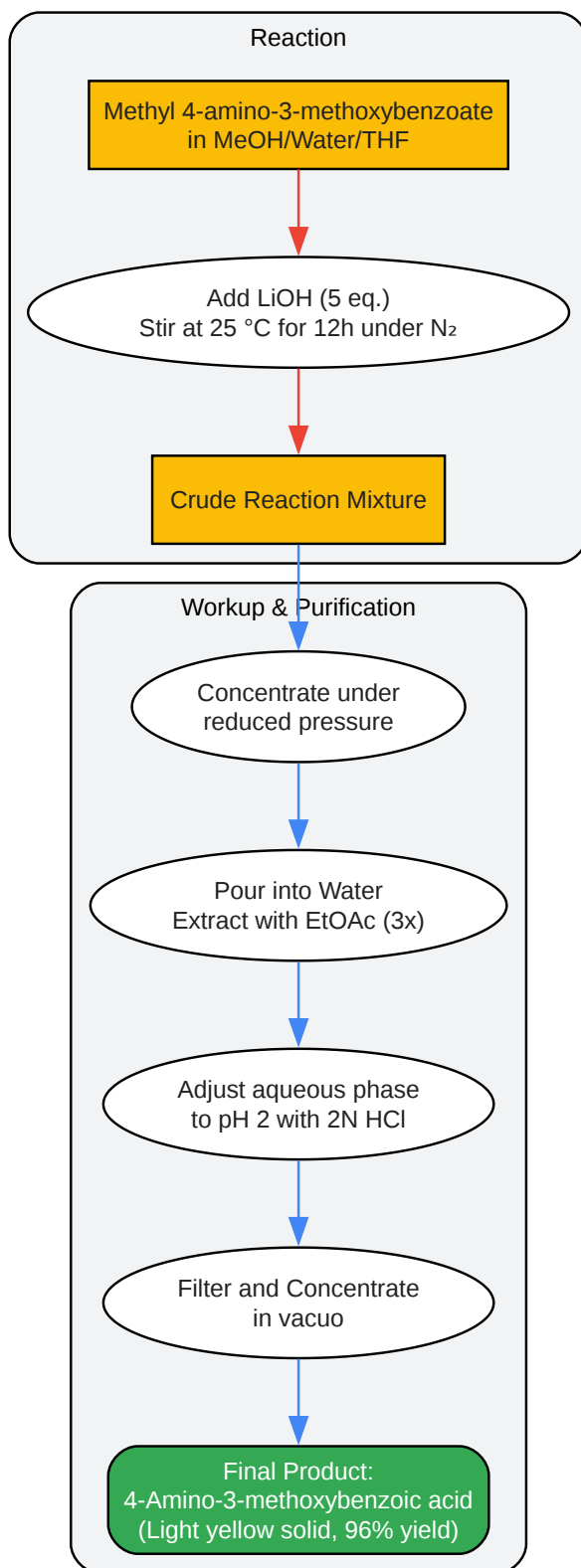
Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester. [5]

Starting Material: Methyl 4-amino-3-methoxybenzoate Reagents: Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (EtOAc)

Methodology:

- A solution of methyl 4-amino-3-methoxybenzoate (1 eq.) is prepared in a mixture of Methanol, Water, and THF.
- Lithium hydroxide (5 eq.) is added to the solution in one portion at 25 °C under a nitrogen atmosphere.
- The mixture is stirred at 25 °C for 12 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is concentrated under reduced pressure.
- The residue is redissolved in water and extracted three times with ethyl acetate to remove any unreacted starting material or non-polar impurities.
- The aqueous phase is acidified to a pH of 2 using 2 N HCl, leading to the precipitation of the product.
- The solid product is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (96% yield).[5]



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Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.


While comprehensive, peer-reviewed spectral datasets for 4-Amino-3-methoxybenzoic acid are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy (-OCH₃) protons, a broad singlet for the amine (-NH₂) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals' coupling patterns would confirm the 1,2,4-substitution pattern.
- ¹³C NMR: The spectrum should display eight distinct carbon signals: one for the carboxylic carbonyl, six for the aromatic carbons (two of which are quaternary and oxygen-bound, four are proton-bound), and one for the methoxy carbon.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), C-O stretching for the ether and carboxylic acid (~1200-1300 cm⁻¹), and characteristic C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).
- Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 167.16. Common fragmentation patterns would likely involve the loss of H₂O, CO, and COOH.

Safety and Handling

4-Amino-3-methoxybenzoic acid is classified as an irritant. Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Category | GHS Pictogram | Signal Word | Hazard Statements |
|----------------|--|-------------|---|
| Classification |  alt text | Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[3] | | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | |

- **Handling:** Use in a well-ventilated area or under a fume hood to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage.

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.

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